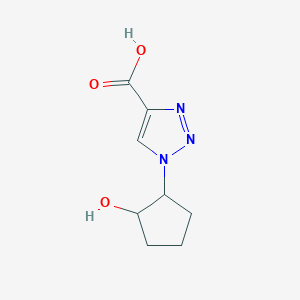

1-(2-hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(2-Hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 2-hydroxycyclopentyl group and at the 4-position with a carboxylic acid moiety.

Properties

Molecular Formula |

C8H11N3O3 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

1-(2-hydroxycyclopentyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C8H11N3O3/c12-7-3-1-2-6(7)11-4-5(8(13)14)9-10-11/h4,6-7,12H,1-3H2,(H,13,14) |

InChI Key |

MNPYANWHSJEFHD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)O)N2C=C(N=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The cyclopentyl ring can be introduced through subsequent functionalization steps.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cycloaddition and subsequent functionalization reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products:

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of cyclopentanol derivatives.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

1-(2-Hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid with structurally related derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Structural and Substituent Effects

Tautomerism and Stability

- 1-(4-Ethoxyphenyl)-5-formyl-... : Exists in equilibrium between open-chain carboxylic acid (80%) and cyclic hemiacetal tautomer (20%) in solution .

- 1-(2-Hydroxycyclopentyl)-... : The hydroxyl group may promote similar tautomerism, though steric constraints from the cyclopentane ring could favor the open form.

Physicochemical Properties

Biological Activity

1-(2-Hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications in drug development based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring and a carboxylic acid functional group, which are critical for its biological activity. The presence of the hydroxycyclopentyl moiety enhances its solubility and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cytotoxicity : The compound has shown significant cytotoxic effects against several cancer cell lines. For instance, in vitro studies demonstrated IC50 values ranging from 8.39 to 21.15 μM against HepG-2 and MCF-7 cell lines, respectively .

| Cell Line | IC50 (μM) |

|---|---|

| HepG-2 | 8.39 |

| MCF-7 | 19.57 |

- Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. It has been reported to inhibit VEGFR-2 and carbonic anhydrase isoforms hCA IX and hCA XII, which are crucial for tumor growth and metastasis .

Case Studies

Several case studies have investigated the biological activity of triazole derivatives similar to this compound:

- Study on Anticancer Efficacy : A study synthesized sulfonamide-triazole-glycoside hybrids that exhibited promising anticancer activity. The most potent derivative demonstrated significant cell cycle arrest in the G2/M phase and induced apoptosis in MCF-7 cells .

- Quorum Sensing Inhibition : Another study explored the potential of triazole compounds as quorum sensing inhibitors in Pseudomonas aeruginosa. The findings suggested that modifications in the triazole core could enhance anti-virulence properties .

Research Findings

Research has identified several key findings regarding the biological activity of this compound:

- Selectivity : The compound exhibits selective inhibition against specific cancer-related targets, making it a candidate for further development as an anticancer agent .

- In Silico Studies : Docking studies have indicated that the compound can effectively bind to target proteins involved in cancer progression, demonstrating its potential as a lead compound for drug design .

Q & A

Basic: What are the recommended synthetic routes for 1-(2-hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer:

The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, followed by functionalization of the cyclopentyl and carboxylic acid groups. For example:

- Step 1: React a propargyl derivative (e.g., 2-hydroxycyclopentyl acetylene) with an azide precursor (e.g., 4-azidocarboxylic acid ester) under Cu(I) catalysis to form the triazole ring .

- Step 2: Hydrolyze the ester group to the carboxylic acid using aqueous NaOH or HCl, optimizing reaction time and temperature to avoid side reactions .

- Validation: Monitor reaction progress via TLC or HPLC, and confirm regioselectivity using -NMR (e.g., distinguishing 1,4- vs. 1,5-triazole isomers) .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- Purity Assessment: Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to quantify impurities (>98% purity threshold for pharmacological studies) .

- Structural Confirmation:

- - and -NMR to verify substituent positions (e.g., hydroxycyclopentyl orientation) and triazole ring formation .

- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H] or [M−H]) .

- FT-IR to confirm carboxylic acid (-COOH, ~1700 cm) and hydroxyl (-OH, ~3200–3600 cm) functionalities .

Basic: How can solubility challenges be addressed for in vitro assays?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMSO) for stock solutions, with dilution in assay buffers (e.g., PBS, pH 7.4) to maintain <1% DMSO concentration to avoid cytotoxicity .

- Formulation Optimization:

Advanced: How to design stability studies under varying experimental conditions?

Methodological Answer:

- Forced Degradation Studies:

- Data Interpretation: Compare degradation profiles to identify labile functional groups (e.g., triazole ring stability under acidic conditions) .

Advanced: What computational strategies predict target interactions and pharmacokinetics?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors, focusing on hydrogen bonding with the carboxylic acid group .

- ADMET Prediction:

- Lipophilicity: Calculate logP values (e.g., using SwissADME) to optimize blood-brain barrier penetration .

- Metabolism: Simulate cytochrome P450 interactions (e.g., CYP3A4) to identify potential metabolic hotspots .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization:

- Mechanistic Studies:

Advanced: What strategies optimize regioselectivity in triazole ring formation?

Methodological Answer:

- Catalyst Optimization: Use Cu(I) with stabilizing ligands (e.g., TBTA) to favor 1,4-regioisomers over 1,5-products .

- Solvent Effects: Polar solvents (e.g., DMF) enhance reaction rates and selectivity .

- Microwave-Assisted Synthesis: Reduce reaction time (10–30 minutes) while maintaining >90% regioselectivity .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks .

- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.